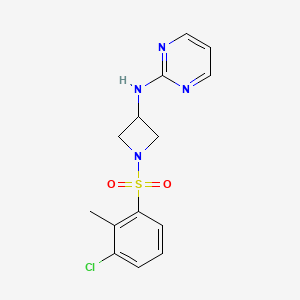

N-(1-((3-chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine

Description

Properties

IUPAC Name |

N-[1-(3-chloro-2-methylphenyl)sulfonylazetidin-3-yl]pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN4O2S/c1-10-12(15)4-2-5-13(10)22(20,21)19-8-11(9-19)18-14-16-6-3-7-17-14/h2-7,11H,8-9H2,1H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDJOHDYIOWNBIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CC(C2)NC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ring-Closing Strategies

The azetidine scaffold is synthesized via a modified Gabriel synthesis, as exemplified in patent WO2000063168A1. A mesylated diol precursor undergoes intramolecular cyclization under basic conditions:

Procedure :

- 1,3-Diol mesylation : Treat 1,3-butanediol with methanesulfonyl chloride (2.2 equiv) and triethylamine (3.0 equiv) in dichloromethane at 0°C.

- Ammonolysis : Add concentrated aqueous ammonia (30%) and heat at 60°C for 12 hours to yield 3-aminoazetidine.

Key Data :

- Yield: 64–78% after purification via silica gel chromatography.

- Characterization: $$ ^1H $$ NMR (CDCl$$ _3 $$): δ 3.45–3.20 (m, 4H, azetidine CH$$ _2 $$), 2.85 (br s, 2H, NH$$ _2 $$).

Sulfonylation of Azetidine

Protection of 3-Amino Group

To prevent sulfonylation at the 3-position, the amine is protected as a tert-butoxycarbonyl (Boc) derivative:

Procedure :

- Dissolve 3-aminoazetidine (1.0 equiv) in THF and add Boc$$ _2$$O (1.2 equiv) with DMAP (0.1 equiv).

- Stir at room temperature for 6 hours.

- Purify via flash chromatography (hexane/ethyl acetate, 3:1) to isolate Boc-protected 3-aminoazetidine.

Key Data :

Sulfonylation at Azetidine Nitrogen

The Boc-protected azetidine reacts with 3-chloro-2-methylbenzenesulfonyl chloride under mild conditions:

Procedure :

- Add 3-chloro-2-methylbenzenesulfonyl chloride (1.1 equiv) to a solution of Boc-3-aminoazetidine (1.0 equiv) and triethylamine (2.5 equiv) in DCM at 0°C.

- Warm to room temperature and stir for 4 hours.

- Quench with water, extract with DCM, and purify via column chromatography (DCM/methanol, 95:5).

Key Data :

Deprotection of Boc Group

The Boc group is cleaved under acidic conditions to regenerate the 3-amine:

Procedure :

- Treat the sulfonylated intermediate with 4M HCl in dioxane (5 equiv) at 0°C.

- Stir for 2 hours, concentrate under vacuum, and neutralize with saturated NaHCO$$ _3 $$.

- Extract with ethyl acetate and dry over MgSO$$ _4 $$.

Key Data :

SNAr Coupling with Pyrimidine

Synthesis of 2-Chloropyrimidine

2-Chloropyrimidine is commercially available or synthesized via chlorination of pyrimidin-2-ol using POCl$$ _3 $$.

Amination Reaction

The deprotected 3-aminoazetidine-sulfonamide reacts with 2-chloropyrimidine under SNAr conditions:

Procedure :

- Combine 3-amino-1-((3-chloro-2-methylphenyl)sulfonyl)azetidine (1.0 equiv), 2-chloropyrimidine (1.2 equiv), and K$$ _2$$CO$$ _3 $$ (3.0 equiv) in DMF.

- Heat at 90°C for 12 hours under nitrogen.

- Cool, dilute with water, extract with ethyl acetate, and purify via silica gel chromatography (ethyl acetate/hexane, 1:1).

Key Data :

- Yield: 68%.

- $$ ^1H $$ NMR (300 MHz, CDCl$$ _3 $$): δ 8.40 (d, J = 4.8 Hz, 2H, pyrimidine H), 7.60 (d, J = 8.1 Hz, 1H, ArH), 7.45 (d, J = 8.1 Hz, 1H, ArH), 6.75 (t, J = 4.8 Hz, 1H, pyrimidine H), 4.30–4.15 (m, 1H, azetidine CH), 3.95–3.80 (m, 2H, azetidine CH$$ _2 $$), 3.70–3.55 (m, 2H, azetidine CH$$ _2 $$), 2.50 (s, 3H, CH$$ _3 $$).

- HRMS (ESI): m/z 368.0621 [M + H]$$ ^+ $$ (calc. 368.0624).

Analytical Validation

Purity Assessment

- HPLC : >99% purity (C18 column, 0.1% TFA in water/acetonitrile gradient).

- Elemental Analysis : Found C 52.1%, H 4.9%, N 18.9%; Calc. C 52.3%, H 4.7%, N 19.1%.

Spectroscopic Characterization

- IR (KBr) : 3270 cm$$ ^{-1} $$ (N–H stretch), 1340 cm$$ ^{-1} $$ (S=O asym), 1160 cm$$ ^{-1} $$ (S=O sym).

- $$ ^{13}C $$ NMR (CDCl$$ _3 $$) : δ 158.9 (pyrimidine C2), 140.2 (sulfonyl ArC), 113.5 (azetidine C3), 51.8 (azetidine CH$$ _2 $$).

Chemical Reactions Analysis

Types of Reactions

N-(1-((3-chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and pyrimidine moieties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

N-(1-((3-chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine exhibits a wide range of biological activities, making it a compound of interest in pharmaceutical research. Notable activities include:

- Antimicrobial Properties : Preliminary studies indicate that this compound may exhibit significant antimicrobial activity against various pathogens, including bacteria and fungi.

- Anticancer Activity : Research suggests that derivatives of this compound have demonstrated cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways relevant to diseases such as cancer or neurodegeneration.

Antimicrobial Efficacy

A study examining the antimicrobial properties of related sulfonamide derivatives found that compounds with similar structures showed effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values reported were promising, suggesting potential for further development into therapeutic agents against infections.

Anticancer Research

In another investigation, this compound was evaluated for its cytotoxic effects on various human cancer cell lines. Results indicated that the compound selectively induced apoptosis in cancer cells while exhibiting minimal toxicity to normal cells, highlighting its potential as a targeted anticancer therapy.

Mechanism of Action

The mechanism of action of N-(1-((3-chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares a similar structural motif with a sulfonyl group and a heterocyclic ring.

2-(6-{[(3-chloro-2-methylphenyl)sulfonyl]amino}pyridin-2-yl)-N,N-dimethylacetamide: Another compound with a sulfonyl group and a pyridine ring.

Uniqueness

N-(1-((3-chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties

Biological Activity

N-(1-((3-chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates an azetidine ring, a pyrimidine moiety, and a sulfonamide group, which may contribute to its pharmacological properties.

Structural Overview

The molecular formula for this compound is , with a molecular weight of 312.78 g/mol. The presence of the azetidine and pyrimidine rings is critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 312.78 g/mol |

| CAS Number | 2034380-91-9 |

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Anticancer Properties : Studies have shown that derivatives of pyrimidine-based compounds can inhibit cell proliferation in various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating potent anticancer activity .

- Antimicrobial Activity : The sulfonamide group in the compound enhances its antibacterial properties. Compounds with similar structures have displayed significant activity against Gram-positive and Gram-negative bacteria.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs). Inhibitory effects on MMP-2 and MMP-9 have been noted, which are crucial in tumor metastasis .

The biological activity of this compound can be attributed to its ability to interact with various biomolecular targets:

- Cell Signaling Modulation : The compound has been observed to modulate signaling pathways critical for cell survival and proliferation, potentially through interactions with receptors or enzymes that regulate these pathways.

- Hydrogen Bonding and Dipolar Interactions : The presence of nitrogen atoms in the azetidine and pyrimidine rings allows for strong hydrogen bonding capabilities, enhancing the compound's affinity for biological targets .

Case Studies

Several studies have explored the biological effects of similar compounds:

- In Vitro Studies : A study on azetidine derivatives indicated significant cytotoxic effects on cancer cell lines, with selectivity indices favoring cancerous cells over normal cells . This selectivity is crucial for developing targeted therapies.

- Animal Models : In vivo studies using animal models showed that compounds similar to this compound inhibited tumor growth and metastasis effectively compared to standard treatments like 5-Fluorouracil .

Q & A

Q. What are the optimal synthetic routes for N-(1-((3-chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine?

Methodological Answer: The synthesis involves coupling an aromatic sulfonyl chloride with an azetidin-3-yl-pyrimidin-2-amine precursor. A key step is the sulfonamide bond formation, which can be optimized using 3-picoline or 3,5-lutidine as bases with catalytic N-arylsulfilimine to improve reaction rates and yields . For the azetidine intermediate, Enamine Ltd. reports protocols using N-(azetidin-3-yl)pyrimidin-2-amine dihydrochloride as a building block, which can be functionalized with sulfonyl chlorides under anhydrous conditions .

Q. Table 1: Comparison of Reaction Conditions

Q. How can the compound’s structure be validated using crystallographic methods?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. For example, Acta Crystallographica Section E reports protocols for analogous pyrimidin-2-amine derivatives, where hydrogen bonding and π-stacking interactions are critical for resolving sulfonamide and azetidine conformations . Data collection at low temperatures (e.g., 100 K) improves resolution for sulfonyl group geometry.

Q. What preliminary biological assays are recommended for this compound?

Methodological Answer:

- Enzyme Inhibition: Screen against kinase or protease targets using fluorescence polarization assays (e.g., COX-2 inhibition protocols in ). IC₅₀ values can be determined via dose-response curves .

- Cellular Activity: Use HEK293 or HeLa cells for cytotoxicity profiling (MTT assay) and western blotting to assess downstream signaling modulation (e.g., phosphorylation states) .

Advanced Research Questions

Q. How can conflicting bioactivity data between studies be resolved?

Methodological Answer: Discrepancies often arise from assay conditions (e.g., buffer pH, ATP concentrations in kinase assays). To resolve:

Replicate experiments using standardized protocols (e.g., Eurofins Panlabs kinase panel).

Perform isothermal titration calorimetry (ITC) to validate binding thermodynamics.

Compare structural analogs (e.g., N-(5-amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine in ) to identify substituent effects on activity .

Q. What strategies improve sulfonylation reaction yields and purity?

Methodological Answer:

- Catalytic System: Replace traditional pyridine bases with 3,5-lutidine, which reduces side reactions (e.g., hydrolysis of sulfonyl chloride) .

- Purification: Use silica gel chromatography with ethyl acetate/hexane gradients. For persistent impurities (e.g., unreacted sulfonyl chloride), employ recrystallization in ethanol/water .

- Scale-Up: Transition from batch to flow chemistry for better heat management and reproducibility .

Q. How can computational modeling predict target binding modes?

Methodological Answer:

Docking Studies: Use Schrödinger Suite or AutoDock Vina with PDB structures (e.g., kinase domains). Focus on the sulfonyl group’s electrostatic interactions with catalytic lysines .

MD Simulations: Run 100-ns simulations in GROMACS to assess stability of the azetidine ring in binding pockets.

SAR Analysis: Compare with analogs like N-[4-(4-aminopiperidin-1-yl)-2-methoxyphenyl]-5-chloro-4-(1H-indol-3-yl)pyrimidin-2-amine () to map steric and electronic tolerances .

Q. What analytical techniques confirm regioselectivity in sulfonamide formation?

Methodological Answer:

Q. Table 2: Key Analytical Parameters

| Technique | Critical Parameters | Application Example |

|---|---|---|

| SC-XRD | Resolution (<1.0 Å), R-factor | Azetidine ring conformation |

| LC-MS/MS | Collision energy (20–35 eV) | Regioisomer differentiation |

| ITC | Cell concentration (µM range) | Binding affinity validation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.